N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-14-7-10-23(11-8-14)28(26,27)17-6-3-9-22(19(17)25)13-18(24)21-16-5-2-4-15(20)12-16/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKXYEGHSJMKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Synthesis of the piperidinylsulfonyl intermediate:
Coupling of intermediates: The chlorophenyl and piperidinylsulfonyl intermediates are coupled under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions can be facilitated by reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide (ChemDiv ID: P158-1058): Structural Difference: The 3-chlorophenyl group is replaced by 4-methoxyphenyl. This substitution may alter binding affinity to hydrophobic pockets in target proteins .
- (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: Structural Difference: Contains a thiazolidine-2,4-dione core instead of the dihydropyridinone-sulfonylpiperidine system. The dihydropyridinone-sulfonylpiperidine scaffold may offer different steric or electronic interactions for iNOS binding compared to thiazolidinediones .
Pyridine-Containing Analogues Targeting Enzymes
- 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2): Structural Difference: Simpler acetamide-pyridine structure lacking the sulfonyl-piperidine-dihydropyridinone core. Bioactivity: Binds to SARS-CoV-2 main protease (Mᵖʳᵒ) with a binding affinity of <−22 kcal/mol. The pyridine ring interacts with HIS163, while the chlorophenyl group may occupy hydrophobic subsites.
- N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide: Structural Difference: Benzothiazole replaces the dihydropyridinone-sulfonylpiperidine system. Impact: Benzothiazole’s planar aromatic system may enhance π-π stacking with target proteins, but the lack of a sulfonyl group could reduce hydrogen-bonding capacity compared to the target compound .
Heterocyclic Analogues with Varied Cores
- 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (Compound 15): Structural Difference: 2-Oxoindoline core replaces the dihydropyridinone system.
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling of 3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridine with N-(3-chlorophenyl)acetamide precursors, analogous to methods in using T3P (propanephosphonic acid anhydride) and DMF .
- Biological Potential: The sulfonyl-piperidine group may enhance hydrogen-bonding interactions with protease active sites (e.g., Mᵖʳᵒ), while the chlorophenyl group provides hydrophobic anchoring.
Biological Activity
N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C18H27ClN4O3S
- Molecular Weight: 396.94 g/mol
- IUPAC Name: this compound
This structure includes a piperidine moiety, known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological potential.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 0.63 µM against urease, indicating strong enzyme inhibition potential .
Enzyme Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's. In a related study, various synthesized compounds exhibited strong AChE inhibitory activity with IC50 values significantly lower than the standard thiourea . The following table summarizes the enzyme inhibition data:
| Compound ID | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| 7l | 2.14 ± 0.003 | 21.25 ± 0.15 |
| 7m | 0.63 ± 0.001 | 20.00 ± 0.10 |
| 7n | 2.17 ± 0.006 | 19.50 ± 0.12 |
| 7o | 1.13 ± 0.003 | 18.75 ± 0.14 |
| 7p | 1.21 ± 0.005 | 22.00 ± 0.11 |
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing piperidine and sulfonamide functionalities have been well-documented . These compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress, making them candidates for treating inflammatory diseases.
Anticancer Potential
Emerging research indicates that derivatives of this compound may possess anticancer properties. A study screening a drug library on multicellular spheroids identified several compounds with significant anticancer activity, suggesting that structural modifications can enhance efficacy against various cancer cell lines .
Case Studies and Research Findings
- Study on Antibacterial Activity : A synthesized series of compounds were tested against multiple bacterial strains, revealing that those with the piperidine moiety had enhanced antibacterial effects compared to controls .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of similar compounds, demonstrating their potential in treating conditions related to high urease levels in the body .
- Anticancer Screening : Research conducted on multicellular spheroids highlighted the ability of certain derivatives to induce apoptosis in cancer cells, showcasing their potential as novel anticancer agents .
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
Answer: The synthesis typically involves multi-step routes, including:
- Step 1: Formation of the oxadiazole or dihydropyridinone core via cyclization reactions under controlled temperatures (60–100°C) and solvents like DMF or acetonitrile .
- Step 2: Sulfonylation of the piperidine moiety using reagents like 4-methylpiperidine-1-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
- Step 3: Acetamide coupling via nucleophilic substitution, requiring anhydrous conditions and catalysts such as HOBt/EDCI .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NaH, DMF, 12h | DMF | 80°C | 65–75 | |
| 2 | K₂CO₃, DCM, 24h | DCM | RT | 50–60 | |
| 3 | EDCI, HOBt, DMF | DMF | 0–5°C | 70–80 |
Q. Which analytical techniques are critical for confirming the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and sulfonyl/amide groups (δ 2.5–3.5 ppm). Multiplicity analysis confirms substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 463.12) and fragmentation patterns .
- Infrared Spectroscopy (IR): Peaks at 1680–1720 cm⁻¹ confirm C=O stretches in the acetamide and dihydropyridinone moieties .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) provides precise bond lengths and angles. For example:
- Crystal System: Monoclinic (P2₁/c) with unit cell parameters:
- a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
- Key Interactions: Hydrogen bonds between the sulfonyl group and adjacent amide protons stabilize the lattice (distance: 2.89 Å) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Z | 8 | |
| R Factor | 0.050 |
Q. How does structure-activity relationship (SAR) analysis guide biological studies?
Answer:
- Core Modifications: Replacing the 4-methylpiperidinyl group with bulkier substituents (e.g., 4-methoxybenzyl) reduces solubility but enhances receptor binding affinity .
- Electron-Withdrawing Groups: The 3-chlorophenyl moiety increases metabolic stability compared to fluoro or methoxy analogs .
- Bioactivity Data: In vitro assays (e.g., kinase inhibition) show IC₅₀ values < 1 µM, correlating with the sulfonyl group’s electronegativity .
Q. How should researchers address contradictions in reported biological activity data?
Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize variability .
- Dose-Response Curves: Generate IC₅₀/EC₅₀ values across ≥3 independent experiments to assess reproducibility .
- Computational Validation: Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies due to crystal structure flexibility .
Q. What reaction mechanisms govern the compound’s chemical transformations?
Answer:
- Sulfonylation: Nucleophilic attack by the piperidine nitrogen on the sulfonyl chloride, followed by HCl elimination .
- Oxidation: The dihydropyridinone ring undergoes oxidation to pyridinone derivatives under acidic conditions (H₂O₂, H₂SO₄) .
- Substitution Reactions: Electrophilic aromatic substitution at the chlorophenyl group requires Lewis acid catalysts (e.g., FeCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
